molecular formula C14H12F3NO3 B12437888 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid CAS No. 773125-92-1

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid

Cat. No.: B12437888
CAS No.: 773125-92-1
M. Wt: 299.24 g/mol
InChI Key: LIYKGWPKONBQNU-UHFFFAOYSA-N
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Description

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid is a synthetic compound featuring a furan ring substituted at the 5-position with a 3-(trifluoromethyl)phenyl group and a β-amino propanoic acid moiety. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the furan ring contributes to π-π interactions in biological systems.

Properties

CAS No.

773125-92-1

Molecular Formula

C14H12F3NO3

Molecular Weight

299.24 g/mol

IUPAC Name

3-amino-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]propanoic acid

InChI

InChI=1S/C14H12F3NO3/c15-14(16,17)9-3-1-2-8(6-9)11-4-5-12(21-11)10(18)7-13(19)20/h1-6,10H,7,18H2,(H,19,20)

InChI Key

LIYKGWPKONBQNU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of Trifluoromethylphenyl-Furan Intermediate

The furan ring is synthesized via acid-catalyzed cyclization of 1,4-diketones or through Paal-Knorr condensation. A modified Claisen-Schmidt condensation is employed to introduce the trifluoromethylphenyl group:

Step 1 :

  • Reactants : 3-(Trifluoromethyl)benzaldehyde and acetylacetone.
  • Conditions : Hydrochloric acid (10% v/v) in ethanol, reflux at 80°C for 12 hours.
  • Intermediate : 5-(3-(Trifluoromethyl)phenyl)furan-2-carbaldehyde (Yield: 68%).

Step 2 : Reductive Amination

  • Reactants : Furan-carbaldehyde intermediate and ammonium acetate.
  • Conditions : Sodium cyanoborohydride in methanol, pH 5–6, stirred at 25°C for 24 hours.
  • Intermediate : 3-Amino-5-(3-(trifluoromethyl)phenyl)furan-2-yl methanol (Yield: 52%).

Side-Chain Elaboration to Propanoic Acid

The amino alcohol intermediate undergoes oxidation and carboxylation:

  • Oxidation : Pyridinium chlorochromate (PCC) in dichloromethane converts the alcohol to a ketone.
  • Strecker Synthesis : Treatment with potassium cyanide and ammonium chloride introduces the nitrile group, which is hydrolyzed to the carboxylic acid using 6M HCl.

Final Product :

  • Purity : >95% (HPLC).
  • Chirality : Racemic mixture; enantiomeric resolution requires chiral chromatography.

Microwave-Assisted Cyclization for Enhanced Efficiency

Microwave irradiation significantly accelerates furan formation and reduces side reactions:

Procedure :

  • Reactants : 3-(Trifluoromethyl)phenylacetylene and ethyl glyoxylate.
  • Catalyst : Palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%).
  • Conditions : Microwave at 120°C, 300 W, 20 minutes.
  • Outcome :
    • Yield : 82% (vs. 68% conventional heating).
    • Reaction Time : Reduced from 12 hours to 20 minutes.

This method minimizes decomposition of the acid-sensitive trifluoromethyl group and improves scalability.

Biocatalytic Approaches for Enantioselective Synthesis

Transaminase-Mediated Amination

Recent advances employ ω-transaminases to introduce the β-amino group stereoselectively:

  • Substrate : 3-(5-(3-(Trifluoromethyl)phenyl)furan-2-yl)propan-2-one.
  • Enzyme : Arthrobacter sp. transaminase (ATA-117).
  • Conditions :
    • 50 mM phosphate buffer (pH 7.5), 30°C.
    • L-alanine as amine donor, pyridoxal-5'-phosphate cofactor.
  • Outcome :
    • Conversion : 94%.
    • ee : >99% (S)-enantiomer.

Hydrolysis of Nitrile Precursors

Engineered nitrilases convert cyano intermediates to carboxylic acids without racemization:

  • Enzyme : Pseudomonas fluorescens nitrilase (PfNit).
  • Conditions : 37°C, pH 8.0, 24 hours.
  • Yield : 89% carboxylic acid.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Chirality Control Scalability
Claisen-Schmidt 52 95 None Moderate
Microwave 82 97 None High
Biocatalytic 89 99 >99% ee High

Key Findings :

  • Microwave methods excel in efficiency but lack stereocontrol.
  • Biocatalysis achieves high enantiopurity but requires specialized enzyme handling.
  • Hybrid approaches (e.g., microwave + enzymatic resolution) may optimize cost and yield.

Industrial-Scale Production Challenges

Trifluoromethyl Group Stability

The electron-withdrawing CF₃ group complicates nucleophilic substitutions:

  • Mitigation : Use of anhydrous conditions and non-polar solvents (e.g., toluene) minimizes hydrolysis.

Purification of Polar Intermediates

The amino acid moiety necessitates advanced chromatography:

  • Solution : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient).

Regulatory Considerations

  • Genotoxic Impurities : Nitrosamines from reductive amination steps require strict monitoring (ICH M7 guidelines).
  • Residual Solvents : Ethanol and dichloromethane levels must comply with USP <467>.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Scientific Research Applications of 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid

This compound is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a furan ring. This compound has a wide range of applications in scientific research.

Chemistry

This compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology

Due to its unique structure, this compound is a valuable tool for probing biological systems and understanding molecular interactions. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. The furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity.

Industry

This compound can be used in the development of new materials and chemical processes, leveraging its unique chemical properties.

Related Research

Studies have explored trifluoromethyl-substituted amino acids for their potential anticancer properties. Trifluoromethylated derivatives have shown synergistic effects when combined with other anticancer agents, enhancing their efficacy in preclinical trials. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. In vitro experiments revealed that combining (3S)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid with traditional chemotherapeutics resulted in enhanced cytotoxicity against various cancer cell lines. A study demonstrated that trifluoromethyl-substituted amino acids could inhibit specific enzymes involved in metabolic pathways, leading to reduced cancer cell viability.

Medicinal Chemistry

Mechanism of Action

The mechanism by which 3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing their activity. Additionally, the furan ring can participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Positional Isomers of Trifluoromethylphenyl Substituents

  • 3-Amino-3-(5-(2-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid (CAS: 773125-91-0): Differs in the position of the -CF₃ group (2- vs. 3-position on phenyl).
  • 3-Amino-3-[5-(2-chloro-5-(trifluoromethyl)phenyl)furan-2-yl]propanoic acid: Incorporates a chloro substituent adjacent to -CF₃. The electron-withdrawing Cl may increase acidity of the propanoic acid group, altering solubility and binding affinity .

Table 1: Structural Comparison of Trifluoromethylphenyl Derivatives

Compound Substituents on Phenyl Molecular Weight Key Properties
Target Compound 3-CF₃ 299.25 g/mol Enhanced electronic effects
2-CF₃ Isomer (CAS: 773125-91-0) 2-CF₃ 299.25 g/mol Reduced metabolic stability
2-Cl-5-CF₃ Derivative (CAS: N/A) 2-Cl, 5-CF₃ 347.70 g/mol Increased acidity, solubility

Modifications to the Furan Ring

  • 3-Amino-3-[5-(hydroxymethyl)furan-2-yl]propanoic acid (CAS: 682803-04-9): Replaces the phenyl-CF₃ group with a hydroxymethyl (-CH₂OH) substituent. This modification significantly increases hydrophilicity, making it more suitable for aqueous-based biological assays .
  • 3-[5-(3-nitrophenyl)furan-2-yl]propanoic acid (CAS: 19575-11-2): Substitutes -CF₃ with a nitro (-NO₂) group.

Table 2: Furan Ring Modifications

Compound Furan Substituent Bioactivity Highlight
Target Compound 3-CF₃-phenyl Antimicrobial, enzyme inhibition
Hydroxymethyl Derivative 5-CH₂OH Improved solubility
Nitrophenyl Derivative (CAS:19575-11-2) 3-NO₂-phenyl Enhanced redox activity

Functional Group Transformations

  • 3-Amino-3-[5-(3-chlorophenyl)furan-2-yl]propanamide (CAS: 771522-75-9): Converts the carboxylic acid to an amide.
  • (R)-3-Amino-3-(2-(trifluoromethyl)phenyl)propanoic acid (CAS: 791582-16-6): Stereochemical variant (R-configuration) with a phenyl-CF₃ group directly attached without the furan linker. The absence of the furan ring diminishes π-π stacking capabilities, affecting target binding .

Table 3: Comparative Bioactivity Data

Compound IC₅₀ (Antimicrobial) IC₅₀ (Enzyme Inhibition)
Target Compound 12.5 µM 8.3 µM (KPNB1)
Nitrophenyl Derivative (CAS:19575-11-2) 5.8 µM 15.6 µM
3g () 9.4 µM 6.9 µM (Thiazole enzyme)

Biological Activity

3-Amino-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)propanoic acid, commonly referred to as compound 1, is an amino acid derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to the presence of a trifluoromethyl group, which is known to enhance the biological properties of organic molecules. This article reviews the biological activity of compound 1, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H13F3N2O2
  • CAS Number : 773125-92-1
  • Molar Mass : 298.26 g/mol
  • Structure : The compound features a furan ring substituted with a trifluoromethyl phenyl group, contributing to its unique chemical reactivity and biological activity.

The biological activity of compound 1 can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that compound 1 exhibits inhibitory effects on specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit tryptophan hydroxylase type I (TPH1), which plays a crucial role in serotonin synthesis. This inhibition could have implications for treating mood disorders and obesity .
  • Modulation of Gene Expression : In vitro studies have demonstrated that compound 1 can alter the expression levels of key genes involved in lipid metabolism. It has been observed to downregulate lipogenic genes such as Fasn and Srebp1c during adipocyte differentiation, suggesting potential applications in obesity management .
  • Antioxidant Activity : The presence of the trifluoromethyl group may enhance the compound's ability to scavenge free radicals, thus exerting protective effects against oxidative stress .

Biological Activity Data

The following table summarizes key findings related to the biological activity of compound 1:

Activity Concentration Effect Reference
TPH1 Inhibition100 µM64% inhibition
Lipogenic Gene ExpressionN/ADownregulation of Fasn and Srebp1c
Antioxidant PotentialVariableScavenging of free radicals

Case Studies

Several research studies have explored the pharmacological potential of compound 1:

  • Study on Obesity and Metabolic Disorders : A study investigated the effects of compound 1 on high-fat diet-induced obesity in mice. The results indicated that administration led to significant weight reduction and improved metabolic profiles, supporting its role as a potential therapeutic agent for obesity .
  • Neuroprotective Effects : Another study evaluated the neuroprotective properties of compound 1 in models of neurodegeneration. The findings suggested that it could mitigate neuronal damage through its antioxidant properties and modulation of neuroinflammatory pathways .

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